2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine
Overview
Description
2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities Benzoxazole derivatives, including those similar to 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Agents Research has also been conducted on the synthesis of benzoxazole and benzoxazolone derivatives for their potential as anticancer agents. These studies found that the presence of a cyclic amine moiety in the benzoxazole scaffold influenced their cytotoxic effect towards cancer cells (Murty et al., 2011).
Structural Analysis and Coordination Compounds A novel compound closely related to this compound was synthesized and studied for its potential in forming coordination compounds. This research focused on structural analysis and the potential of these compounds in various applications (Téllez et al., 2013).
Synthesis Methods Various methods have been developed to synthesize benzoxazole derivatives. These include electrochemically initiated oxidative amination, which offers a simplified and waste-reducing process (Gao et al., 2014), and copper-catalyzed intramolecular O-arylation for efficient synthesis under mild conditions (Wu et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, ketamine, a related compound, functions primarily as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) in the central nervous system .
Biochemical Pathways
It is known that similar compounds, such as profenofos, undergo photodegradation, which is a main transformation pathway in the environment .
Pharmacokinetics
It can be inferred from related compounds that it may have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that similar compounds, such as profenofos, get piled up in the environment by forming strong bonds with soil particles and slowly leach to groundwater and capillary water, thus entering the human food chain via both plant and water sources .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUJLLJKGXLRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134316-96-3 | |
Record name | 1134316-96-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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